molecular formula C18H14N4O3S B11251311 3-methyl-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

3-methyl-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B11251311
M. Wt: 366.4 g/mol
InChI Key: HDDPYLHBVPLPON-UHFFFAOYSA-N
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Description

3-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a pyrimidoindole core structure, which is a fused heterocyclic system, and includes functional groups such as a nitrophenylmethylsulfanyl moiety.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

3-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 3-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE include other indole derivatives such as:

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

3-methyl-2-[(4-nitrophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C18H14N4O3S/c1-21-17(23)16-15(13-4-2-3-5-14(13)19-16)20-18(21)26-10-11-6-8-12(9-7-11)22(24)25/h2-9,19H,10H2,1H3

InChI Key

HDDPYLHBVPLPON-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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